molecular formula C12H19N B12104135 [(2,3-Dimethylphenyl)methyl](propan-2-yl)amine

[(2,3-Dimethylphenyl)methyl](propan-2-yl)amine

Cat. No.: B12104135
M. Wt: 177.29 g/mol
InChI Key: YJKJPFYQEFOGDK-UHFFFAOYSA-N
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Description

(2,3-Dimethylphenyl)methylamine is an organic compound with the molecular formula C12H19N It is a derivative of benzylamine, where the benzyl group is substituted with two methyl groups at the 2 and 3 positions, and the amine group is bonded to an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylphenyl)methylamine typically involves the alkylation of 2,3-dimethylbenzylamine with isopropyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and isopropyl bromide (C3H7Br) as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (2,3-Dimethylphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(2,3-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dimethylphenyl)methylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with amine receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

(2,3-Dimethylphenyl)methylamine can be compared with other similar compounds such as:

    Benzylamine: Lacks the methyl substitutions on the aromatic ring and the isopropyl group on the amine.

    2,3-Dimethylbenzylamine: Similar aromatic substitution but lacks the isopropyl group on the amine.

    Isopropylamine: Lacks the aromatic benzyl group.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]propan-2-amine

InChI

InChI=1S/C12H19N/c1-9(2)13-8-12-7-5-6-10(3)11(12)4/h5-7,9,13H,8H2,1-4H3

InChI Key

YJKJPFYQEFOGDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CNC(C)C)C

Origin of Product

United States

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